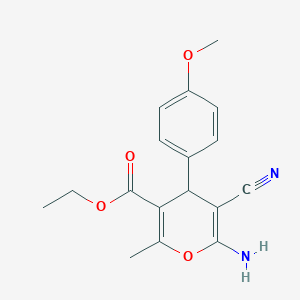

6-氨基-5-氰基-4-(4-甲氧基苯基)-2-甲基-4H-吡喃-3-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate is a chemical compound with the linear formula C29H24N4O4S . It is a product provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

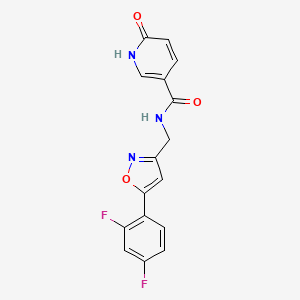

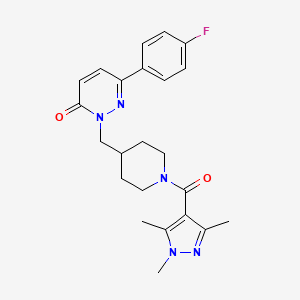

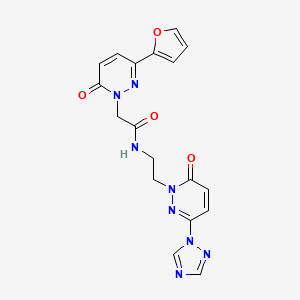

The synthesis of this compound has been described in the literature. For instance, Zonouz et al. described an efficient and green one-pot protocol for the synthesis of similar compounds by a four-component reaction of aromatic aldehydes, malononitrile, hydrazine hydrate, and dimethyl acetylene dicarboxylate in water without any catalyst .Molecular Structure Analysis

The molecular structure of this compound is complex, with a large number of atoms and several functional groups. The compound contains an ethyl group, an amino group, a cyano group, a methoxyphenyl group, a pyran ring, and a carboxylate group .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of several reactive groups. For example, the amino group and the cyano group can participate in various reactions. In one study, a catalyst was used to activate the carbonyl group of an aromatic aldehyde, increasing its susceptibility to nucleophilic attack by malononitrile, resulting in a Knoevenagel condensation product .科学研究应用

Crystallography and Structural Analysis

The compound has been utilized in crystallography to determine the crystal structure of related pyran derivatives. The crystal structure provides insights into the molecular conformation, spatial arrangement, and potential intermolecular interactions, which are crucial for understanding the compound’s reactivity and properties .

Catalysis

Research has explored the use of related 4H-pyran derivatives in catalysis. These compounds can act as catalysts in various organic reactions due to their stable ring structure and functional groups that can participate in catalytic cycles .

Pharmaceutical Synthesis

4H-pyran derivatives are significant in pharmaceutical synthesis. They serve as key intermediates in the production of various drugs due to their versatile scaffold which is amenable to further functionalization .

Antibacterial Activity

Studies have shown that 4H-pyran derivatives exhibit antibacterial activity. The interactions of these compounds with bacterial proteins can be analyzed using computational docking techniques to predict their efficacy as antibacterial agents .

Material Science

In material science, the optical and electronic properties of 4H-pyran derivatives make them suitable for application in the development of new materials, such as organic semiconductors or photovoltaic cells .

Eco-friendly Synthesis

The compound’s derivatives have been synthesized using eco-friendly catalysts, highlighting the potential for sustainable chemistry practices. This approach minimizes environmental impact and promotes the use of non-toxic, renewable resources .

属性

IUPAC Name |

ethyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4/c1-4-22-17(20)14-10(2)23-16(19)13(9-18)15(14)11-5-7-12(21-3)8-6-11/h5-8,15H,4,19H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZGLSRRJJPBBEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C(C1C2=CC=C(C=C2)OC)C#N)N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 6-amino-5-cyano-4-(4-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[2-[2-(1,3-dioxoisoindol-2-yl)acetyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2865491.png)

![4-fluoro-N-[(2-fluorophenyl)methyl]aniline](/img/structure/B2865493.png)

![N-(2-fluorophenyl)-2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2865495.png)

![N-(4-fluorophenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2865498.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2865503.png)

![1-((2,4-dimethylphenyl)sulfonyl)-3-(3-methoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2865507.png)

![N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2865509.png)

![(5-chlorothiophen-2-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2865510.png)